molecular formula C24H32Cl2O B12818529 2,5-Bis(chloromethyl)-4'-((3,7-dimethyloctyl)oxy)-1,1'-biphenyl

2,5-Bis(chloromethyl)-4'-((3,7-dimethyloctyl)oxy)-1,1'-biphenyl

Cat. No.: B12818529
M. Wt: 407.4 g/mol
InChI Key: SRWLAIVZCGWRIW-UHFFFAOYSA-N
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Description

2,5-Bis(chloromethyl)-4’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl is a complex organic compound with significant applications in various fields. This compound is characterized by its biphenyl structure, which is substituted with chloromethyl and dimethyloctyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(chloromethyl)-4’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl typically involves multiple steps. One common method includes the chloromethylation of a biphenyl precursor, followed by the introduction of the dimethyloctyl group through etherification. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation and etherification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(chloromethyl)-4’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The ether linkage can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often utilized.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2,5-Bis(chloromethyl)-4’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions between organic molecules and biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,5-Bis(chloromethyl)-4’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dimethyloctyl group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(chloromethyl)-1,1’-biphenyl: Lacks the dimethyloctyl group, resulting in different chemical properties and applications.

    4’-((3,7-Dimethyloctyl)oxy)-1,1’-biphenyl:

Uniqueness

2,5-Bis(chloromethyl)-4’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl is unique due to the combination of chloromethyl and dimethyloctyl groups on the biphenyl scaffold. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H32Cl2O

Molecular Weight

407.4 g/mol

IUPAC Name

1,4-bis(chloromethyl)-2-[4-(3,7-dimethyloctoxy)phenyl]benzene

InChI

InChI=1S/C24H32Cl2O/c1-18(2)5-4-6-19(3)13-14-27-23-11-9-21(10-12-23)24-15-20(16-25)7-8-22(24)17-26/h7-12,15,18-19H,4-6,13-14,16-17H2,1-3H3

InChI Key

SRWLAIVZCGWRIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC=C(C=C1)C2=C(C=CC(=C2)CCl)CCl

Origin of Product

United States

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